Cardilate

Description

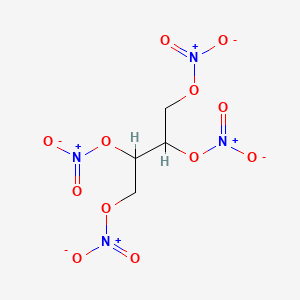

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trinitrooxybutan-2-yl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O12/c9-5(10)17-1-3(19-7(13)14)4(20-8(15)16)2-18-6(11)12/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOERUNNSHUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860007 | |

| Record name | 1,2,3,4-Butanetetrayl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-25-8, 643-97-0 | |

| Record name | Tetranitrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Butanetetrayl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erythrityl Tetranitrate: A Deep Dive into its Vasodilatory Mechanism of Action in Vascular Smooth Muscle

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Erythrityl Tetranitrate (ETN) in vascular smooth muscle, intended for researchers, scientists, and drug development professionals. ETN, a potent organic nitrate (B79036) vasodilator, exerts its effects through a well-defined signaling cascade, culminating in the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2] This document details the molecular pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key processes.

Core Mechanism of Action

Similar to other organic nitrates, the vasodilatory effect of erythrityl tetranitrate is not direct but is mediated through its biotransformation to an active intermediate, which is understood to be nitric oxide (NO) or a closely related species.[1][2] This process initiates a cascade of intracellular events within the vascular smooth muscle cells, as outlined below:

-

Biotransformation to Nitric Oxide (NO): ETN undergoes enzymatic conversion to release NO.[1] A key enzyme implicated in the bioactivation of organic nitrates is mitochondrial aldehyde dehydrogenase (ALDH2). While direct kinetic data for ETN is scarce, studies on the closely related compound pentaerythrityl tetranitrate (PETN) suggest that ALDH2 is a primary site for this metabolic activation.

-

Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into the vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway.[1][2] This binding allosterically activates sGC.

-

Increased Synthesis of Cyclic Guanosine (B1672433) Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This leads to a significant elevation of intracellular cGMP levels.

-

Activation of cGMP-Dependent Protein Kinase (PKG): The rise in cGMP concentration activates cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets and Reduced Intracellular Calcium: PKG, in turn, phosphorylates several downstream target proteins. These phosphorylation events lead to a cascade of effects, including the dephosphorylation of the myosin light chain of the smooth muscle fiber.[2] A crucial consequence of this cascade is a reduction in the intracellular concentration of calcium ions (Ca2+).[1]

-

Vascular Smooth Muscle Relaxation: The decrease in intracellular Ca2+ and the dephosphorylation of myosin light chain inhibit the contractile machinery of the smooth muscle cells, resulting in relaxation and, consequently, vasodilation.[1][2]

Quantitative Data

Quantitative data for the direct interaction of erythrityl tetranitrate with its molecular targets is limited in publicly available literature. However, data from studies on the structurally and functionally similar molecule, pentaerythrityl tetranitrate (PETN), provide valuable insights. It is important to note that these values are for PETN and should be considered as approximations for ETN.

| Parameter | Value | Compound | System |

| EC₅₀ for sGC Activation | 2.2 ± 0.5 µM | PETN | Purified ALDH2 and sGC |

| Apparent Kₘ for Denitration | 94.7 ± 7.4 µM | PETN | Purified ALDH2 |

| Specific Activity of Denitration | 9.6 ± 0.8 nmol·min⁻¹·mg⁻¹ | PETN | Purified ALDH2 |

Experimental Protocols

The study of erythrityl tetranitrate's effects on vascular smooth muscle involves several key experimental techniques. Below are detailed methodologies for these essential experiments.

Organ Bath Experiments for Vascular Reactivity

This protocol is used to assess the vasodilatory effect of ETN on isolated blood vessel segments.

a. Tissue Preparation:

-

Isolate a section of artery (e.g., rat aorta or rabbit mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Carefully remove adherent connective and adipose tissue under a dissecting microscope.

-

Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.

b. Mounting and Equilibration:

-

Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension (e.g., 1-2 grams for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

c. Experimental Procedure:

-

After equilibration, induce a stable contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 80 mM).

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of erythrityl tetranitrate to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is observed.

-

The results are typically expressed as a percentage of the pre-induced contraction.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This assay determines the effect of ETN on the enzymatic activity of sGC.

a. Preparation of Vascular Smooth Muscle Cell Lysates:

-

Culture vascular smooth muscle cells to confluence.

-

Treat the cells with varying concentrations of erythrityl tetranitrate for a specified time.

-

Lyse the cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing sGC.

b. sGC Activity Assay:

-

The assay mixture typically contains the cell lysate, GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and other necessary co-factors in a reaction buffer.

-

Initiate the reaction by adding the cell lysate to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction, for example, by adding cold EDTA or by heat inactivation.

-

The amount of cGMP produced is then quantified.

Quantification of cGMP Levels in Vascular Tissue

This protocol measures the intracellular accumulation of cGMP in response to ETN.

a. Tissue/Cell Treatment:

-

Treat isolated vascular rings or cultured vascular smooth muscle cells with erythrityl tetranitrate at various concentrations and for different durations.

-

Include a phosphodiesterase inhibitor in the incubation medium to prevent cGMP breakdown.

b. Sample Preparation:

-

Rapidly freeze the tissue or cells in liquid nitrogen to stop enzymatic activity.

-

Homogenize the samples in an appropriate acid (e.g., trichloroacetic acid) to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant containing cGMP.

c. cGMP Quantification:

-

Quantify the cGMP concentration in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Normalize the cGMP levels to the protein content of the tissue or cell sample.

Visualizations

Signaling Pathway of Erythrityl Tetranitrate

Caption: Signaling pathway of Erythrityl Tetranitrate in vascular smooth muscle.

Experimental Workflow for Vascular Reactivity

Caption: Typical workflow for an organ bath experiment to assess vasodilation.

Enzymatic Biotransformation of Erythrityl Tetranitrate

Caption: Enzymatic conversion of Erythrityl Tetranitrate to Nitric Oxide.

References

Pindolol's Dual Antagonism: A Technical Guide to its Interaction with Beta-Adrenergic and 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol (B1678383) is a first-generation, non-selective beta-blocker recognized for its unique pharmacological profile.[1] Unlike many other beta-blockers, pindolol exhibits intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors.[1][2][3] Furthermore, a significant body of research has established its role as a serotonin (B10506) 5-HT1A receptor ligand, where it can function as a partial agonist or a functional antagonist.[1][4][5] This dual mechanism of action, modulating both the adrenergic and serotonergic systems, has made pindolol a subject of intense investigation, particularly for its use in treating hypertension and its potential as an augmentation agent for antidepressant therapies.[1][6][7]

This technical guide provides an in-depth examination of pindolol's interaction with both beta-adrenergic and 5-HT1A receptors. It consolidates quantitative data, details key experimental methodologies used to characterize its function, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Pharmacological Profile

Pindolol's affinity and functional activity at its target receptors have been quantified through various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: Receptor Binding Affinity (Ki)

The inhibition constant (Ki) represents the concentration of pindolol required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Experimental System | Reference |

| β1-Adrenergic | 0.25 | CHO cells expressing human β1 receptors | [3] |

| β2-Adrenergic | 0.54 | CHO cells expressing human β2 receptors | [3] |

| 5-HT1A | Varies (nM range) | Rat hippocampal membranes | [8] |

Table 2: Functional Potency (EC50/IC50) and Intrinsic Activity

Functional assays measure the biological response to the drug. EC50 is the concentration that produces 50% of the maximal effect (for agonists), while IC50 is the concentration that inhibits 50% of a response (for antagonists). Intrinsic activity (IA) quantifies the maximal effect of pindolol relative to a full agonist (IA=1 for a full agonist, IA=0 for a neutral antagonist).

| Receptor & Assay | Parameter | Value | Experimental System | Reference |

| β1-Adrenergic (cAMP accumulation) | EC50 (nM) | 2.5 | CHO cells expressing human β1 receptors | [3] |

| Intrinsic Activity | 0.55 | CHO cells expressing human β1 receptors | [3] | |

| β2-Adrenergic (cAMP accumulation) | EC50 (nM) | 1.6 | CHO cells expressing human β2 receptors | [3] |

| Intrinsic Activity | 0.75 | CHO cells expressing human β2 receptors | [3] | |

| 5-HT1A (agonist activity) | Intrinsic Activity | 20-25% | Transfected cells | [1][4] |

Table 3: In Vivo Receptor Occupancy (PET Studies)

Positron Emission Tomography (PET) allows for the in vivo quantification of receptor occupancy in the human brain. Studies have shown that pindolol preferentially occupies 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) over postsynaptic receptors in cortical regions.[9][10]

| Pindolol Dose | Brain Region | Occupancy (%) | Study Population | Reference |

| 7.5 mg/day | Dorsal Raphe Nucleus (DRN) | 40 ± 29% | Healthy Volunteers | [10] |

| Cortical Regions | 18 ± 5% | Healthy Volunteers | [10] | |

| 30 mg (single dose) | Dorsal Raphe Nucleus (DRN) | 64 ± 15% | Healthy Volunteers | [10] |

| Cortical Regions | 42 ± 4% | Healthy Volunteers | [10] | |

| 2.5 mg t.i.d. | 5-HT1A Receptors | Not significant | Depressed Patients | [11] |

| 5.0 mg t.i.d. | 5-HT1A Autoreceptors | 19% (modest but significant) | Depressed Patients | [11] |

| 30 mg (total) | 5-HT1A Receptors | 42 ± 17% | Healthy Volunteers | [12] |

Table 4: In Vivo Neurochemical and Electrophysiological Effects

In vivo microdialysis and electrophysiology studies provide insight into the functional consequences of pindolol's receptor interactions on neurotransmitter levels and neuronal activity.

| Experiment Type | Pindolol Administration | Key Finding | Animal Model | Reference |

| Microdialysis | Pretreatment (15 mg/kg IP) + Paroxetine | Potentiated the increase in striatal extracellular 5-HT | Rat | [13] |

| Microdialysis | Local infusion into DRN (with citalopram) | Dose-dependently attenuated the citalopram-induced reduction of striatal 5-HT | Rat | [13] |

| Electrophysiology | 0.063 - 1.0 mg/kg | Dose-dependently decreased firing rate of serotonergic neurons by ~70% | Rat | [14] |

| Electrophysiology | 2.0 mg/kg | Excited 63% of recorded dopaminergic neurons | Rat | [14] |

| Electrophysiology | Alone (0.25 or 3.0 mg/kg IV) | Decreased the firing rate of a majority of 5-HT cells | Rat | [15] |

Signaling Pathways

Pindolol modulates two primary G-protein coupled receptor (GPCR) signaling cascades.

Beta-Adrenergic Receptor Signaling

As a partial agonist, pindolol can both weakly activate and competitively block the β-adrenergic receptor, which is coupled to a stimulatory G-protein (Gs). This pathway's primary effector is adenylyl cyclase, which synthesizes the second messenger cyclic AMP (cAMP).[3][16] In a state of high sympathetic tone, pindolol's antagonist properties dominate, blocking the more powerful effects of endogenous catecholamines like norepinephrine.[3]

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o).[16] When activated by serotonin or a partial agonist like pindolol, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16] Pindolol's antagonism at presynaptic 5-HT1A autoreceptors is key to its proposed antidepressant augmentation effect. By blocking the negative feedback mechanism on serotonin neurons, it can increase serotonin release.[7][13][17]

References

- 1. Pindolol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positron emission tomography study of pindolol occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential occupancy of somatodendritic and postsynaptic 5HT(1A) receptors by pindolol: a dose-occupancy study with [11C]WAY 100635 and positron emission tomography in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Quantifying drug-related 5-HT1A receptor occupancy with - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Pindolol's Intrinsic Sympathomimetic Activity (ISA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist, is distinguished from many other beta-blockers by its significant intrinsic sympathomimetic activity (ISA). This activity stems from its nature as a partial agonist at both β1- and β2-adrenergic receptors.[1][2] In states of low sympathetic tone, such as at rest, pindolol exerts a mild stimulatory effect on these receptors.[2][3] This mitigates the pronounced bradycardia and reduction in cardiac output often associated with beta-blockade.[2][3] Conversely, during periods of high sympathetic activity, pindolol acts as a competitive antagonist, blocking the more potent effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] This dual action provides a unique pharmacological profile, influencing its therapeutic applications and side-effect profile. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental characterization of pindolol's ISA.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

Pindolol's ISA is a direct consequence of its partial agonism at β-adrenergic receptors.[2][4] Unlike full agonists (e.g., isoproterenol) that elicit a maximal receptor response, or neutral antagonists (e.g., propranolol) that produce no response, pindolol induces a submaximal level of receptor activation.[2] This partial activation is sufficient to provide a baseline level of sympathomimetic support, particularly when endogenous catecholamine levels are low.[2][3]

The molecular basis for this is a modest stimulation of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[2][5] Evidence suggests that pindolol's partial agonist activity may be more pronounced at β2-adrenergic receptors compared to β1-adrenergic receptors.[1][4] Some in vitro studies have shown that pindolol's maximum stimulant action is similar to that of the full agonist isoprenaline in tissues predominantly expressing β2-adrenoceptors, while being negligible in tissues with mainly β1-adrenoceptors.[4][6]

Quantitative Pharmacological Profile

The interaction of pindolol with β-adrenergic receptor subtypes has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data from studies utilizing Chinese Hamster Ovary (CHO) cells that stably express human β1 and β2 receptors.

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Reference |

| Binding Affinity (Ki, nM) | 0.25 | 0.54 | [1] |

| Functional Potency (EC50, nM) for cAMP accumulation | 2.5 | 1.6 | [1] |

| Intrinsic Activity (relative to Isoproterenol) | 0.55 | 0.75 | [1] |

Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors; a lower Ki value indicates higher binding affinity. EC50 is the half-maximal effective concentration, representing the concentration of the drug that produces 50% of its maximal effect. Intrinsic activity is a measure of the maximal effect of a drug relative to a full agonist, with a value of 1 indicating a full agonist and 0 indicating a neutral antagonist.[1]

Signaling Pathways Modulated by Pindolol

Pindolol's interaction with β-adrenergic receptors triggers intracellular signaling cascades. The primary pathway involves the canonical Gs-cAMP-PKA system, though non-canonical pathways may also be implicated.

Canonical Gs-cAMP-PKA Pathway

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.[1] Upon binding of an agonist like pindolol, the receptor undergoes a conformational change, activating Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, which converts ATP to cAMP.[1] As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of β-adrenergic stimulation.[1] As a partial agonist, pindolol results in a submaximal activation of this pathway compared to full agonists.[1]

Non-Canonical MAPK/ERK Pathway

Emerging evidence suggests that β-adrenergic receptors can also signal through pathways independent of the canonical cAMP cascade, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1] Partial agonists like pindolol may exhibit "biased agonism," preferentially activating one signaling pathway over another.[1] The precise influence of pindolol on the MAPK/ERK pathway is an area of active research, but its partial agonist nature suggests a potential for differential modulation compared to full agonists.[1]

Experimental Protocols

The characterization of pindolol's ISA relies on a combination of in vitro and in vivo experimental approaches. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of pindolol for β-adrenergic receptors.

Methodology:

-

Preparation of Membranes: Prepare cell membranes from a cell line (e.g., CHO) stably expressing the human β1- or β2-adrenergic receptor subtype of interest.

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of unlabeled pindolol.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the pindolol concentration. Determine the IC50 value (the concentration of pindolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To measure the functional potency (EC50) and intrinsic activity of pindolol.[1]

Methodology:

-

Cell Culture: Culture intact cells expressing the β-adrenergic receptor of interest.

-

Stimulation: Treat the cells with varying concentrations of pindolol or a full agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubation: Incubate the cells for a specified period to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable detection kit (e.g., ELISA-based or time-resolved fluorescence-based assay).[1]

-

Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the drug concentration. Determine the EC50 and maximal response for pindolol. Calculate the intrinsic activity of pindolol relative to the maximal response of the full agonist, isoproterenol.[1]

Logical Framework: From Partial Agonism to Clinical Outcomes

The partial agonist activity of pindolol at β-adrenergic receptors translates into a distinct clinical profile. The following diagram illustrates the logical flow from the molecular property of partial agonism to the observed clinical effects.

Conclusion

Pindolol's intrinsic sympathomimetic activity, arising from its partial agonism at β-adrenergic receptors, is a key determinant of its pharmacological and clinical characteristics.[1][2] This property leads to a unique dual action: mild sympathomimetic support at rest and effective antagonism during heightened sympathetic stimulation.[3][7] A thorough understanding of the underlying signaling pathways and the quantitative aspects of its receptor interactions, as elucidated by the experimental protocols described herein, is crucial for the rational application of pindolol in therapeutic contexts and for the development of future β-adrenergic modulators with tailored pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is the ISA of pindolol beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is the ISA of pindolol β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pindolol Enantiomers in Antidepressant Augmentation: A Technical Guide

Introduction

The delayed onset of action of selective serotonin (B10506) reuptake inhibitors (SSRIs), typically taking several weeks to manifest therapeutic effects, remains a significant clinical challenge in the treatment of major depressive disorder (MDD).[1] This latency is hypothesized to be caused, in part, by a negative feedback mechanism involving presynaptic serotonin-1A (5-HT1A) autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN).[1][2] Pindolol (B1678383), a drug with dual activity as a β-adrenoceptor and 5-HT1A receptor ligand, has been extensively investigated as an augmentation agent to overcome this delay.[3][4] By blocking the inhibitory 5-HT1A autoreceptors, pindolol is thought to prevent the initial SSRI-induced reduction in serotonin neuron firing, thereby accelerating and potentially enhancing the antidepressant response.[3][5]

Pindolol is a racemic mixture of two enantiomers: S-(-)-pindolol and R-(+)-pindolol. These enantiomers exhibit distinct pharmacological properties, and understanding their individual contributions is crucial for elucidating the precise mechanism of antidepressant augmentation. This technical guide provides an in-depth analysis of the role of pindolol enantiomers, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying neurobiological pathways.

Pharmacology of Pindolol Enantiomers

The therapeutic action of pindolol in antidepressant augmentation is primarily attributed to the S-(-) enantiomer, which possesses a significantly higher affinity for the 5-HT1A receptor.[6] The R-(+) enantiomer contributes mainly to the drug's β-adrenoceptor blocking activity.

Data Presentation: Receptor Binding Affinities and Functional Activity

The distinct binding profiles of the pindolol enantiomers determine their pharmacological effects. S-(-)-pindolol is the primary driver of the 5-HT1A receptor-mediated effects, while both enantiomers contribute to β-adrenergic blockade.

| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Functional Activity | Reference |

| S-(-)-Pindolol | 5-HT1A | 6.4 nM | Human (recombinant) | Weak Partial Agonist (20.3% efficacy vs 5-HT) | [7] |

| 5-HT1A | High Affinity | Rat Hippocampus | Potent Antagonist | [6] | |

| Racemic (±)-Pindolol | 5-HT1A | 8.9 nM (Dorsal Raphe) | Human (postmortem) | Antagonist / Partial Agonist | [8] |

| 5-HT1A | 14.4 nM (Hippocampus CA1) | Human (postmortem) | Antagonist / Partial Agonist | [8] | |

| 5-HT1B | 6.8 nM (IC50) | Not Specified | Antagonist | [9] |

Table 1: Receptor Binding Affinities and Functional Activity of Pindolol. This table summarizes the binding affinities (Ki) and functional activities of pindolol and its enantiomers at key serotonin receptors.

Mechanism of Action: Overcoming the Brake on Serotonin Release

The core hypothesis for pindolol's augmentation effect centers on its interaction with the 5-HT1A autoreceptor in the dorsal raphe nucleus (DRN).

-

SSRI Administration: SSRIs block the serotonin transporter (SERT), leading to an increase in extracellular serotonin concentration in the DRN where the serotonin neuron cell bodies are located.

-

Autoreceptor Activation: This elevated serotonin activates inhibitory 5-HT1A autoreceptors on the serotonin neurons.[2]

-

Negative Feedback: Activation of these autoreceptors reduces the firing rate of the neurons, creating a negative feedback loop that counteracts the goal of the SSRI and contributes to the therapeutic delay.[3]

-

Pindolol's Role: S-(-)-pindolol acts as an antagonist at these 5-HT1A autoreceptors.[6][10] It blocks the inhibitory signal from the excess serotonin, effectively "cutting the brake line." This disinhibits the serotonin neurons, allowing them to maintain or increase their firing rate despite the elevated local serotonin levels.[10]

-

Enhanced Neurotransmission: The result is an immediate and sustained increase in serotonin release in terminal projection areas, such as the prefrontal cortex and hippocampus, which is believed to mediate the antidepressant effects.

Preclinical and Clinical Evidence

Preclinical Studies

Animal models have provided a strong neurobiological basis for pindolol's augmentation strategy. Electrophysiological and in vivo microdialysis studies have been pivotal in demonstrating its mechanism of action.

| Study Type | Key Findings | Reference |

| Electrophysiology | Co-administration of (-)-pindolol prevented the paroxetine-induced reduction in the firing rate of DRN 5-HT neurons in rats. | [10] |

| (-)-pindolol alone decreased the firing rate of most 5-HT cells, suggesting partial agonist activity, but pretreatment with a high dose (3.0 mg/kg) attenuated the inhibitory effect of citalopram (B1669093). | [11] | |

| In Vivo Microdialysis | Pretreatment with (-)-pindolol potentiated the increase in extracellular 5-HT in the dorsal striatum caused by paroxetine (B1678475) and citalopram in rats. | [10] |

| Chronic (14-day) treatment with pindolol in rats led to a dose-dependent increase in extracellular 5-HT upon a fluoxetine (B1211875) challenge. | [12] | |

| Autoradiography | Both acute and subchronic treatment with pindolol elevated regional serotonin synthesis in the rat brain, suggesting it prevents the negative feedback on 5-HT synthesis. | [13] |

Table 2: Summary of Key Preclinical Studies on Pindolol's Mechanism. This table highlights findings from electrophysiology and microdialysis experiments that form the basis for pindolol's use in antidepressant augmentation.

Clinical Trials and Human Studies

Clinical trials have yielded mixed results, generally supporting an acceleration of antidepressant response but showing less evidence for augmenting effects in treatment-resistant patients.[1][14] A critical factor emerging from these studies is the issue of dosage and corresponding receptor occupancy.[2][5]

| Study Focus | Key Findings | Reference |

| Acceleration (Non-Resistant Depression) | Meta-analysis showed pindolol augmentation favored response at 2 weeks (RR=1.68) and 4-6 weeks (RR=1.11) compared to placebo. | [15] |

| In a trial with paroxetine, the pindolol group had significantly more improved patients at day 10 (48%) compared to the placebo group (26%). | [16] | |

| A meta-analysis concluded that adding pindolol to an SSRI increases response during the first two weeks of treatment (NNT=6). | [17][18] | |

| Augmentation (Treatment-Resistant Depression) | A 10-day trial in patients resistant to various SSRIs found no significant difference between pindolol and placebo; the response rate was 12.5% in both groups. | [19] |

| A 6-week study in SSRI-resistant patients found no significant differences in antidepressant response or side effects between pindolol and placebo groups. | [20] | |

| One study failed to replicate rapid improvement in treatment-resistant patients, with no categorical responses observed during pindolol augmentation versus two with placebo. | [21] |

Table 3: Summary of Clinical Trial Outcomes for Pindolol Augmentation. This table contrasts the findings from studies examining the acceleration of antidepressant response versus the augmentation in treatment-resistant populations.

Human 5-HT1A Receptor Occupancy (PET Studies)

Positron Emission Tomography (PET) studies have been instrumental in understanding the variable clinical results, revealing that the commonly used dose of 7.5 mg/day (2.5 mg t.i.d.) results in low and inconsistent occupancy of 5-HT1A receptors.[5][22][23]

| Pindolol Dose | Occupancy (Combined Regions) | Key Conclusion | Reference |

| 7.5 mg/day (CR) | 20 ± 8% (peak) | Occupancy is moderate and highly variable between subjects at doses used in most clinical trials. | [22] |

| 30 mg (single dose, CR) | 44 ± 8% | Higher doses can achieve more substantial receptor occupancy. | [22] |

| 2.5 mg t.i.d. | Not significant | This dose, used in the vast majority of clinical trials, is suboptimal. | [23][24] |

| 5.0 mg t.i.d. | ~19% (significant) | A dose of 5.0 mg t.i.d. is predicted to achieve more consistent effects than 2.5 mg t.i.d. | [23] |

| 10 mg (single dose) | 7-21% | Confirms that pindolol at a clinical dose level occupies 5-HT1A receptors in the human brain. | [25] |

Table 4: Human 5-HT1A Receptor Occupancy by Pindolol Measured with PET. This table presents key data from PET imaging studies, linking pindolol dosage to the degree of 5-HT1A receptor blockade in the human brain.

Interestingly, PET studies also suggest that pindolol may have a higher occupancy of presynaptic 5-HT1A autoreceptors in the DRN compared to postsynaptic receptors in cortical regions, a desirable property for this augmentation strategy.[5][22]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of pindolol enantiomers.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of S-(-)-pindolol and R-(+)-pindolol for 5-HT1A receptors.

Methodology:

-

Tissue Preparation: A brain region rich in the target receptor (e.g., rat or human hippocampus for 5-HT1A receptors) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction, which is resuspended to a specific protein concentration.[8]

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WAY-100635 for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (pindolol enantiomer).[8]

-

Separation: After incubation to equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled specific ligand. Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor drug. The IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) is determined from these curves and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.[26]

Objective: To measure the effect of pindolol, alone and in combination with an SSRI, on extracellular serotonin levels in a specific brain region (e.g., frontal cortex).[12]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[26]

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.[26]

-

Drug Administration: Pindolol and/or an SSRI is administered systemically (e.g., intraperitoneal injection) or locally through the probe.[26]

-

Post-Drug Sampling: Sample collection continues for several hours following drug administration to monitor changes in serotonin levels over time.

-

Analysis: The concentration of serotonin in each dialysate sample is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[26]

-

Data Analysis: Results are typically expressed as a percentage change from the mean baseline concentration. Statistical analyses (e.g., ANOVA) are used to determine the significance of the observed changes.[26]

Conclusion and Future Directions

The evidence strongly indicates that the S-(-) enantiomer of pindolol is responsible for its 5-HT1A receptor-mediated effects that underpin its role in antidepressant augmentation. Preclinical studies provide a robust rationale for its mechanism: the blockade of inhibitory 5-HT1A autoreceptors, which prevents the initial SSRI-induced decrease in neuronal firing and accelerates the increase in synaptic serotonin.

Clinically, pindolol has demonstrated a capacity to accelerate the onset of action of SSRIs in non-resistant depression.[15] However, its efficacy as an augmentation agent in treatment-resistant patients is not well-supported, and the overall clinical results have been inconsistent.[19][20] Evidence from PET imaging studies compellingly suggests that this variability is largely due to the use of suboptimal doses (2.5 mg t.i.d.) that fail to achieve consistent and sufficient 5-HT1A receptor occupancy.[22][23]

Future research should focus on:

-

Dose-Optimization Trials: Conducting well-designed clinical trials with higher doses of pindolol (e.g., 5.0 mg t.i.d. or more) to target a more consistent and functionally relevant level of 5-HT1A receptor occupancy.

-

Selective Antagonists: Developing and testing "silent" 5-HT1A antagonists—compounds that have high affinity and antagonist activity but lack the partial agonist properties of pindolol, which may confound its effects.[4]

-

Dual-Action Agents: Exploring novel compounds that combine potent serotonin reuptake inhibition and 5-HT1A receptor antagonism within a single molecule, potentially offering a more streamlined and effective rapid-acting antidepressant therapy.[4]

References

- 1. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Interest of the use of pindolol in the treatment of depression: review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]

- 10. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Both acute and subchronic treatments with pindolol, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study [pubmed.ncbi.nlm.nih.gov]

- 14. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of pindolol in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of pindolol on onset of action of paroxetine in the treatment of major depression: intermediate analysis of a double-blind, placebo-controlled trial. Réseau de Recherche et d'Expérimentation Psychopharmacologique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mentalhealth.bmj.com [mentalhealth.bmj.com]

- 18. psychiatrist.com [psychiatrist.com]

- 19. A double-blind, randomized, placebo-controlled trial of pindolol augmentation in depressive patients resistant to serotonin reuptake inhibitors. Grup de Recerca en Trastorns Afectius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pindolol augmentation in depressed patients resistant to selective serotonin reuptake inhibitors: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pindolol augmentation of treatment-resistant depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Positron emission tomography study of pindolol occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. psychiatryonline.org [psychiatryonline.org]

- 24. researchgate.net [researchgate.net]

- 25. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

Erythrityl Tetranitrate and its Analogs: A Technical Guide to Endothelial Function Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic nitrates have long been a cornerstone in the management of ischemic heart disease, primarily due to their potent vasodilatory effects. This is achieved through the donation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. However, the long-term clinical utility of many traditional organic nitrates, such as nitroglycerin (GTN) and isosorbide (B1672297) mononitrate (ISMN), is often hampered by the development of nitrate (B79036) tolerance and endothelial dysfunction. Emerging evidence suggests that not all organic nitrates share this detrimental profile. This technical guide provides an in-depth examination of the effects of erythrityl tetranitrate (ETN) and its extensively studied analog, pentaerythritol (B129877) tetranitrate (PETN), on endothelial function. While specific data on ETN is limited, the wealth of research on PETN offers significant insights into a class of organic nitrates that may preserve or even enhance endothelial health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction: The Dichotomy of Organic Nitrates and Endothelial Function

The vascular endothelium is a critical regulator of vascular tone and homeostasis. A primary mediator of its function is nitric oxide (NO), synthesized by endothelial nitric oxide synthase (eNOS). Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases.

Organic nitrates are prodrugs that release NO or NO-related species, thereby causing vasodilation.[1][2] This mechanism is central to their therapeutic effect in conditions like angina pectoris.[3][4] However, chronic administration of traditional nitrates like GTN and ISMN can paradoxically lead to endothelial dysfunction.[1][[“]] This is largely attributed to increased production of reactive oxygen species (ROS), which can quench NO and uncouple eNOS, turning it into a source of superoxide (B77818) instead of NO.[6][7]

Pentaerythritol tetranitrate (PETN), an analog of ETN, has emerged as a unique organic nitrate that appears to circumvent these adverse effects.[1][[“]] In contrast to its counterparts, PETN has been shown to not induce tolerance and, in some cases, to improve endothelial function.[8][9] This guide will focus on the mechanisms and evidence supporting the distinct endothelial effects of PETN, serving as a proxy for understanding the potential of related compounds like ETN.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of PETN on endothelial function and related biomarkers.

Table 1: Effects of PETN on Endothelium-Dependent Vasodilation

| Parameter | Model System | Treatment Group | Control/Comparator | Outcome | Citation |

| Flow-Mediated Dilation (FMD) | Patients with Coronary Artery Disease (CAD) | PETN (80 mg t.i.d. for 8 weeks) | Placebo | No significant difference in the change in FMD (+1.6 ± 3.3% vs. +1.4 ± 4.1%) | [8] |

| Nitroglycerin-Mediated Dilation (NMD) | Patients with CAD | PETN (80 mg t.i.d. for 8 weeks) | Placebo | Significant increase in NMD (+3.8 ± 5.5% vs. +0.6 ± 4.2%; P = 0.004) | [8] |

| Endothelium-Dependent Relaxation (EDR) to Acetylcholine | Atherosclerotic Rabbits (32 weeks cholesterol chow) | PETN (6 mg/kg/day) | No PETN | PETN preserved EDR (24 ± 15% vs. completely impaired) | [10][11] |

| Endothelium-Dependent Relaxation (ACh) | Monocrotaline-induced Pulmonary Hypertension (PAH) in Rats | PETN (10 mg/kg/day) | MCT-induced PAH without PETN | PETN ameliorated endothelial dysfunction in pulmonary vessels. | [12] |

| FMD after Ischemia/Reperfusion | Healthy Male Volunteers | PETN (80 mg) | No therapy | PETN prevented the blunting of FMD after I/R (8.1 ± 1.3% vs. 1.9 ± 0.6%) | [13] |

Table 2: Effects of PETN on Oxidative Stress and Related Markers

| Parameter | Model System | Treatment Group | Control/Comparator | Outcome | Citation |

| Vascular Superoxide Production | Atherosclerotic Rabbits | PETN | No PETN | No significant difference in superoxide production measured by lucigenin. | [10][11] |

| LDL Oxidation (lag-time) | Atherosclerotic Rabbits | PETN | No PETN | PETN prevented the reduction in lag-time for LDL oxidation (220 ± 21 min vs. 168 ± 24 min) | [10][11] |

| Vascular Reactive Oxygen Species (ROS) | Angiotensin-II treated rats | PETN (15 mg/kg/day) | Isosorbide-5-mononitrate (ISMN) | PETN normalized vascular ROS production. | [9][14] |

| 3-Nitrotyrosine (3-NT) Positive Proteins | Monocrotaline-induced PAH in Rats | PETN | MCT-induced PAH without PETN | PETN reduced the increased levels of 3-NT positive proteins in lung tissue. | [12] |

Core Signaling Pathways

General Mechanism of Organic Nitrate-Induced Vasodilation

All organic nitrates, including ETN and PETN, share a common downstream pathway for vasodilation. They act as NO donors, leading to the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This, in turn, increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[3][15][16]

Mechanism of organic nitrate-induced vasodilation.

PETN's Unique Antioxidant Pathway

The key difference between PETN and other organic nitrates lies in its ability to induce the antioxidant enzyme heme oxygenase-1 (HO-1).[1][9][14] This induction leads to the production of biliverdin (B22007) and subsequently bilirubin, both potent antioxidants. This antioxidant effect is believed to counteract the oxidative stress that typically leads to tolerance and endothelial dysfunction with other nitrates.

Antioxidant pathway induced by PETN.

Pathway of Nitrate-Induced Endothelial Dysfunction

In contrast to PETN, chronic use of nitrates like GTN can lead to endothelial dysfunction through the uncoupling of eNOS. This process is driven by increased mitochondrial ROS production, which depletes tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. Uncoupled eNOS produces superoxide (O2•−) instead of NO.

Nitrate-induced eNOS uncoupling and endothelial dysfunction.

Experimental Protocols

Assessment of Endothelium-Dependent Vasodilation in Humans

-

Method: Flow-Mediated Dilation (FMD) of the Brachial Artery.[8]

-

Procedure:

-

Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200 mmHg) for a defined period (e.g., 5 minutes) to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO.

-

FMD Calculation: The brachial artery diameter is continuously monitored, and the maximum diameter achieved after cuff release is recorded. FMD is expressed as the percentage change from the baseline diameter.

-

-

Workflow Diagram:

Workflow for Flow-Mediated Dilation (FMD) assessment.

Assessment of Endothelial Function in Isolated Vessels

-

Method: Isometric Tension Studies in Isolated Aortic Rings.[10][11]

-

Procedure:

-

Tissue Preparation: Animals (e.g., rabbits, rats) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent tissue and cut into rings (e.g., 3-5 mm in length).

-

Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 2 g). They are then pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) to achieve a stable submaximal contraction.

-

Concentration-Response Curve: Cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine) are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.

-

-

Workflow Diagram:

Workflow for assessing endothelial function in isolated vessels.

Measurement of Vascular Oxidative Stress

-

Procedure:

-

Tissue Incubation: Freshly isolated, unfixed vascular segments are embedded in an optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (e.g., 10-30 µm) are prepared.

-

DHE Staining: The sections are incubated with DHE (e.g., 1-10 µM) in a light-protected, humidified chamber at 37°C. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

-

Imaging: The sections are washed and imaged using fluorescence microscopy.

-

Quantification: The fluorescence intensity is quantified using image analysis software, providing a measure of superoxide production.

-

Conclusion and Future Directions

The available evidence strongly suggests that pentaerythritol tetranitrate (PETN) possesses a unique pharmacological profile among organic nitrates. Unlike traditional nitrates that can induce tolerance and endothelial dysfunction, PETN appears to preserve and, in some contexts, improve endothelial function.[8][10][11][12] This beneficial effect is primarily attributed to its ability to upregulate the antioxidant enzyme heme oxygenase-1, thereby mitigating the oxidative stress that underlies the adverse effects of other nitrates.[1][9][14]

While direct research on erythrityl tetranitrate (ETN) is sparse, the findings on PETN provide a compelling rationale for further investigation into this class of compounds. Future research should focus on directly comparing the endothelial effects of ETN and PETN in various preclinical models of cardiovascular disease. Elucidating the precise molecular mechanisms, including the role of specific metabolites and their impact on eNOS coupling and mitochondrial function, will be crucial. For drug development professionals, these findings highlight the potential for designing novel organic nitrates that retain potent vasodilatory properties without compromising endothelial health, offering a significant advancement in the management of cardiovascular diseases.

References

- 1. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Erythrityl Tetranitrate? [synapse.patsnap.com]

- 4. What is Erythrityl Tetranitrate used for? [synapse.patsnap.com]

- 5. consensus.app [consensus.app]

- 6. Nitrate tolerance and the links with endothelial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic nitrate tolerance and endothelial dysfunction: role of folate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of pentaerythritol tetranitrate on endothelial function in coronary artery disease: results of the PENTA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentaerithrityl tetranitrate improves angiotensin II induced vascular dysfunction via induction of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The nitric oxide donor pentaerythritol tetranitrate can preserve endothelial function in established atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nitric oxide donor pentaerythritol tetranitrate can preserve endothelial function in established atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentaerythritol Tetranitrate In Vivo Treatment Improves Oxidative Stress and Vascular Dysfunction by Suppression of Endothelin-1 Signaling in Monocrotaline-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentaerythrityl tetranitrate and nitroglycerin, but not isosorbide mononitrate, prevent endothelial dysfunction induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentaerythritol tetranitrate improves angiotensin II-induced vascular dysfunction via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Erythrityl tetranitrate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Pindolol's Impact on Central Nervous System 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol (B1678383), a non-selective beta-adrenergic receptor antagonist, has garnered significant scientific interest due to its notable interaction with serotonin (B10506) 5-HT1A receptors in the central nervous system.[1] This dual pharmacological profile has led to extensive research into its potential as an adjunctive therapy for major depressive disorder, primarily in combination with selective serotonin reuptake inhibitors (SSRIs).[2] The rationale behind this therapeutic strategy is pindolol's ability to modulate the activity of 5-HT1A receptors, particularly the presynaptic autoreceptors located on serotonergic neurons in the dorsal raphe nucleus (DRN).[3][4] This guide provides an in-depth technical overview of pindolol's effects on central 5-HT1A receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Data Presentation: Quantitative Analysis of Pindolol's 5-HT1A Receptor Activity

The following tables summarize key quantitative data on pindolol's binding affinity and functional activity at 5-HT1A receptors, compiled from various in vitro and in vivo studies.

Table 1: Binding Affinity of Pindolol for the 5-HT1A Receptor

| Compound | Radioligand | Tissue/Cell Line | K_i_ (nM) |

| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 |

| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 |

| (-)-Pindolol | [³H]WAY-100635 | Rat Brain (Dorsal Raphe) | 5.8 - 22.3 |

| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 |

| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 |

| (-)-Pindolol | Not Specified | CHO-h5-HT1A cells | 6.4[1] |

Table 2: Functional Activity of Pindolol at the 5-HT1A Receptor

| Assay Type | Parameter | Tissue/Cell Line | Value | Reference |

| [³⁵S]GTPγS Binding | Efficacy (vs. 5-HT) | CHO-h5-HT1A cells | 20.3% | [1] |

| [³⁵S]GTPγS Binding | % Inhibition of 5-HT (100nM) stimulated binding | CHO-h5-HT1A cells | 80.2% | [1] |

| Electrophysiology | Effect on DRN 5-HT neuron firing | Rat | Inhibition (agonist effect) | [5][6] |

| Adenylate Cyclase Assay | Functional Activity | Rat Hippocampus | Antagonist | [7] |

| PET Scan | Receptor Occupancy (10 mg single dose) | Human Brain (Raphe Nuclei) | 7-21% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of pindolol with 5-HT1A receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of pindolol for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A) or post-mortem human brain tissue (e.g., dorsal raphe nucleus, hippocampus).

-

Radioligand: [³H]WAY-100635 (a selective 5-HT1A receptor antagonist) or [³H]8-OH-DPAT (a 5-HT1A receptor agonist).

-

Test Compound: Pindolol.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT1A ligand such as serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[9]

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation (approximately 10 µg of protein) with the radioligand (e.g., 0.25 nM [³H]8-OH-DPAT) and varying concentrations of pindolol for 60 minutes at room temperature.[9]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of pindolol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (K_i_) is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[10]

In Vivo Extracellular Single-Unit Recording

Objective: To assess the effect of pindolol on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Materials:

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Glass micropipettes for recording.

-

Amplifier and data acquisition system.

-

Pindolol solution for intravenous or intraperitoneal administration.

-

(Optional) A selective 5-HT1A receptor antagonist (e.g., WAY-100635) for confirming the mechanism of action.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Electrode Placement: A recording micropipette is lowered into the DRN. Serotonergic neurons are identified by their characteristic slow and regular firing pattern.

-

Baseline Recording: Once a stable single-unit recording is obtained, the baseline firing rate is recorded for a sufficient period.

-

Drug Administration: Pindolol is administered systemically (e.g., intravenously).

-

Data Acquisition and Analysis: The neuronal firing rate is continuously recorded before, during, and after drug administration. The change in firing rate from baseline is quantified and analyzed. To confirm the involvement of 5-HT1A receptors, a selective antagonist can be administered to see if it reverses the effects of pindolol.[6]

In Vivo Microdialysis

Objective: To measure the effect of pindolol on extracellular serotonin levels in specific brain regions, such as the hippocampus.

Materials:

-

Freely moving or anesthetized rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump and fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for serotonin analysis.

-

Pindolol solution for systemic or local administration.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., ventral hippocampus).[4]

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate. The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.

-

Baseline Measurement: Baseline extracellular serotonin levels are established by analyzing several consecutive dialysate samples before drug administration.

-

Drug Administration: Pindolol is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[3]

-

Sample Analysis: The concentration of serotonin in the dialysate samples is measured using HPLC-ED.

-

Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and analyzed over time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pindolol's partial agonism at the 5-HT1A receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

References

- 1. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does pindolol improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Somatodendritic action of pindolol to attenuate the paroxetine-induced decrease in serotonin release from the rat ventral hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT(1A) agonist potential of pindolol: electrophysiologic studies in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Synthesis of Erythrityl Tetranitrate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of Erythrityl Tetranitrate (ETN) and its derivatives. The document is structured to cater to researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Disclaimer: While this guide compiles the most current and relevant publicly available information, access to the full text of some primary research articles detailing specific experimental protocols and comprehensive quantitative data for certain derivatives was not possible. Therefore, some sections are based on publicly available abstracts, related literature, and established principles of organic nitrate (B79036) chemistry and pharmacology.

Introduction to Erythrityl Tetranitrate (ETN)

Erythrityl tetranitrate (ETN) is an organic nitrate ester first synthesized in 1849. It is the product of the nitration of erythritol (B158007), a four-carbon sugar alcohol.[1] ETN is known for two primary properties: its explosive power, which is comparable to that of pentaerythritol (B129877) tetranitrate (PETN), and its action as a vasodilator, similar to nitroglycerin.[1][2] Medically, it has been used for the management of angina pectoris.[3] The core structure of erythritol offers four hydroxyl groups for functionalization, making it an interesting scaffold for the synthesis of various derivatives with potentially tunable physicochemical and biological properties.

Discovery and Synthesis of Erythrityl Tetranitrate (ETN)

The synthesis of ETN involves the esterification of the four hydroxyl groups of erythritol with nitric acid, typically in the presence of a dehydrating agent like sulfuric acid.

General Synthesis Workflow

The synthesis of ETN from erythritol is a well-established process. The following diagram illustrates a typical workflow for this nitration reaction.

Caption: General workflow for the synthesis of Erythrityl Tetranitrate (ETN).

Detailed Experimental Protocol for ETN Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of ETN.[1]

Materials:

-

Erythritol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%) or Fuming Nitric Acid

-

Ice

-

Distilled Water

-

Sodium Bicarbonate

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: A mixed acid solution is prepared by slowly adding concentrated sulfuric acid to nitric acid in a flask, while cooling the mixture in an ice bath to maintain a low temperature (typically below 10 °C).

-

Nitration: Powdered erythritol is added portion-wise to the chilled nitrating mixture with constant stirring. The temperature must be carefully controlled and kept low (e.g., 10-15 °C) to prevent runaway reactions and the formation of byproducts.

-

Reaction Time: The mixture is stirred for a specific period (e.g., 1 hour) after the addition of erythritol is complete, allowing the nitration to proceed to completion.

-

Precipitation: The reaction mixture is then slowly poured into a large volume of ice-cold water with vigorous stirring. This quenching step causes the crude ETN to precipitate out of the solution as a white solid.

-

Isolation and Neutralization: The crude ETN is collected by filtration and washed thoroughly with cold water. It is then washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol. The crude ETN is dissolved in a minimum amount of hot ethanol, and the solution is then cooled to induce crystallization of pure ETN.

-

Drying: The purified crystals of ETN are collected by filtration and dried in a desiccator.

Caution: Erythrityl tetranitrate is a powerful explosive and is sensitive to shock and friction. Its synthesis and handling should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Erythrityl Tetranitrate Derivatives

The erythritol backbone provides multiple sites for chemical modification, allowing for the synthesis of a range of derivatives. Research in this area has primarily focused on tuning the energetic properties of the molecule, but these derivatives may also possess interesting pharmacological profiles.

Synthesis of ETN Derivatives with Azide (B81097), Nitramine, and Modified Nitrate Ester Groups

A key study by Lease et al. explored the synthesis of ETN derivatives where the nitrate ester groups were replaced with azide and nitramine functionalities.[4][5] While the full experimental details from this specific study are not publicly available, the general synthetic strategies for introducing these functional groups are outlined below.

General Synthetic Approach:

References

The Pharmacological Profile of Pindolol: A Non-Selective Beta-Blocker with a Dual Receptor Footprint

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pindolol (B1678383) is a first-generation, non-selective beta-adrenergic receptor antagonist renowned for its unique pharmacological characteristic: intrinsic sympathomimetic activity (ISA).[1][2] This partial agonist activity at β-adrenergic receptors distinguishes it from many other beta-blockers and contributes to a distinct clinical profile.[3] Furthermore, pindolol exhibits significant affinity for serotonin (B10506) 5-HT1A receptors, where it acts as an antagonist, a property that has led to its investigation as an augmentation strategy in the treatment of depression.[1][4] This technical guide provides an in-depth exploration of the pharmacological profile of pindolol, detailing its receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate its complex mechanism of action.

Data Presentation

Receptor Binding Affinity of Pindolol

The following table summarizes the binding affinities (Ki) of pindolol for various adrenergic and serotonergic receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Adrenergic Receptors | |||

| β1 | 0.52 - 2.6 | Human | [5] |

| β2 | 0.40 - 4.8 | Human | [5] |

| Serotonin Receptors | |||

| 5-HT1A | 6.4 | Human (CHO cells) | [4] |

| 5-HT1B | 6.8 (IC50) | Not Specified |

Pharmacokinetic Properties of Pindolol

This table outlines the key pharmacokinetic parameters of pindolol.

| Parameter | Value | Reference |

| Bioavailability | 50% - 95% | [2] |

| Time to Peak Plasma Concentration | 1 - 2 hours | [2] |

| Elimination Half-life | 3 - 4 hours | [2] |

| Protein Binding | 40% - 60% | |

| Metabolism | Hepatic | [2] |

| Excretion | Renal | [2] |

Pharmacodynamic and Clinical Efficacy Data

A summary of key pharmacodynamic effects and clinical efficacy data for pindolol.

| Indication | Parameter | Result | Reference |

| Hypertension | Blood Pressure Reduction | Effective as monotherapy or in combination with diuretics. In one study, BP normalization was achieved in 76% of patients. | [6][7][8] |

| Heart Rate | Less pronounced reduction in resting heart rate compared to beta-blockers without ISA. | [6] | |

| Depression (Augmentation Therapy) | HAM-D Score Reduction | In a study with fluoxetine (B1211875), the combination with pindolol resulted in a 60% response rate (≥50% reduction in HAM-D) compared to 9% for fluoxetine alone. | [9] |

| Onset of Action | Meta-analysis suggests pindolol may accelerate the antidepressant response at 2 weeks. | [10] |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of pindolol for its target receptors.

Objective: To quantify the affinity of pindolol for β-adrenergic or 5-HT1A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the receptor of interest (e.g., human heart tissue for β-receptors, CHO cells expressing recombinant 5-HT1A receptors) in ice-cold lysis buffer.[11]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[11]

-

Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[11]

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol for β-receptors or [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of unlabeled pindolol.[12][13]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., propranolol (B1214883) for β-receptors).[11]

-

Incubate the plate to allow the binding to reach equilibrium.[14]

-

-

Separation and Quantification:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of pindolol.

-

Plot the percentage of specific binding against the logarithm of the pindolol concentration to generate a competition curve.

-